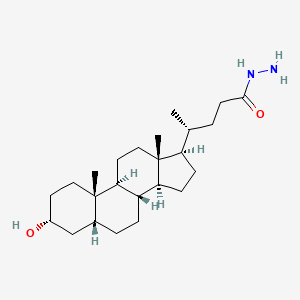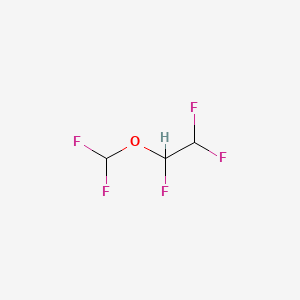
3-Hydroxycholan-24-ohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxycholan-24-ohydrazide is a chemical compound with the molecular formula C24H42N2O2. It is a derivative of bile acids, specifically lithocholic acid, and has been studied for its various chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxycholan-24-ohydrazide typically involves the reaction of lithocholic acid with hydrazineThe reaction conditions often include the use of solvents such as chloroform and methanol, and the reaction is carried out under acidic conditions to facilitate the formation of the hydrazide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxycholan-24-ohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the hydrazide group under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazides.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including its role as an antagonist for certain receptors.
Mécanisme D'action
The mechanism of action of 3-Hydroxycholan-24-ohydrazide involves its interaction with specific molecular targets. For example, it has been identified as an antagonist of the EphA2 receptor, which plays a critical role in tumor and vascular functions during carcinogenesis. The compound inhibits the activation of the EphA2 receptor by disrupting the binding of its ligand, ephrinA1 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithocholic acid: The parent compound from which 3-Hydroxycholan-24-ohydrazide is derived.
Cholanic acid: Another bile acid derivative with similar structural features.
Deoxycholic acid: A bile acid with similar biological properties.
Uniqueness
This compound is unique due to its hydrazide group, which imparts distinct chemical reactivity and biological activity compared to other bile acid derivatives. Its ability to act as an antagonist for specific receptors, such as EphA2, highlights its potential therapeutic applications .
Propriétés
Numéro CAS |
3664-90-2 |
|---|---|
Formule moléculaire |
C24H42N2O2 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanehydrazide |
InChI |
InChI=1S/C24H42N2O2/c1-15(4-9-22(28)26-25)19-7-8-20-18-6-5-16-14-17(27)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,27H,4-14,25H2,1-3H3,(H,26,28)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1 |
Clé InChI |
BXSPCFWJSALCFW-HVATVPOCSA-N |
SMILES isomérique |
C[C@H](CCC(=O)NN)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
SMILES canonique |
CC(CCC(=O)NN)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8,9,10,12,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B12811659.png)







![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)

